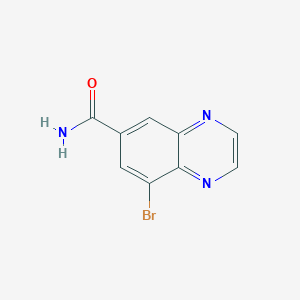

8-Bromoquinoxaline-6-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrN3O |

|---|---|

Molecular Weight |

252.07 g/mol |

IUPAC Name |

8-bromoquinoxaline-6-carboxamide |

InChI |

InChI=1S/C9H6BrN3O/c10-6-3-5(9(11)14)4-7-8(6)13-2-1-12-7/h1-4H,(H2,11,14) |

InChI Key |

YSBDAPHGUTVYFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=N1)C(=O)N)Br |

Origin of Product |

United States |

Significance of Quinoxaline Heterocycles in Medicinal Chemistry

Quinoxaline (B1680401), a heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a privileged structure in medicinal chemistry due to its wide array of pharmacological activities. wisdomlib.orgresearchgate.net Quinoxaline derivatives have been shown to exhibit a remarkable range of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. nih.govmdpi.commdpi.com The versatility of the quinoxaline nucleus allows it to interact with various biological targets, making it a valuable scaffold for drug discovery. nih.gov

The biological activity of quinoxaline derivatives is often attributed to their ability to intercalate into DNA, inhibit topoisomerase enzymes, or act as kinase inhibitors. nih.govmdpi.com For instance, some quinoxaline derivatives have shown potent antitumor activity against hypoxic solid tumors. wisdomlib.org The structural simplicity of the quinoxaline core also allows for extensive chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile. acs.org

Rationale for Investigating Substituted Quinoxaline Carboxamides

The introduction of a carboxamide group onto the quinoxaline (B1680401) scaffold has been a key strategy in the development of new biologically active compounds. Quinoxaline carboxamides have been investigated for a range of therapeutic applications, with notable research focusing on their potential as anticancer and antimicrobial agents. ontosight.airesearchgate.net The carboxamide moiety can participate in hydrogen bonding interactions with biological targets, thereby enhancing the binding affinity and specificity of the molecule.

The position and nature of substituents on the quinoxaline ring, as well as on the carboxamide nitrogen, play a crucial role in determining the biological activity. For example, studies on N-substituted quinoxaline-2-carboxamides have demonstrated that the nature of the substituent significantly influences their antimycobacterial activity. nih.govnih.gov The presence of a bromine atom, as in 8-Bromoquinoxaline-6-carboxamide, is of particular interest. Halogen atoms can modulate the lipophilicity, electronic properties, and metabolic stability of a molecule, often leading to enhanced biological activity. nih.gov Research on other bromo-substituted quinoxalines has indicated that the presence of bromine can contribute to potent antibacterial and anticancer effects. nih.govmdpi.com

Research Trajectories for 8 Bromoquinoxaline 6 Carboxamide and Its Derivatives

While specific research on 8-Bromoquinoxaline-6-carboxamide is not extensively documented in publicly available literature, the known activities of related compounds suggest several promising research avenues. The primary focus would likely be the synthesis and evaluation of its biological properties, particularly as an anticancer or antimicrobial agent.

Future research could involve the synthesis of a library of derivatives by modifying the carboxamide group with various amines to explore the structure-activity relationships (SAR). acs.org These studies would aim to identify compounds with improved potency and selectivity. Furthermore, investigations into the mechanism of action of this compound and its derivatives would be crucial to understand how they exert their biological effects. This could involve studies on their interaction with DNA, specific enzymes, or cellular signaling pathways. mdpi.com

The development of efficient and scalable synthetic routes to this compound and its analogs would also be a key research objective, facilitating further biological evaluation. acs.org The exploration of this particular scaffold holds potential for the discovery of new lead compounds in the ongoing effort to combat cancer and infectious diseases.

Synthetic Pathways to this compound: A Detailed Examination

The synthesis of this compound, a significant heterocyclic compound, involves a multi-step process that hinges on the initial construction of the quinoxaline (B1680401) ring system, followed by specific functionalization. This article delves into the established synthetic methodologies, focusing on the formation of the quinoxaline core, its regioselective bromination, and the final introduction of the carboxamide group.

Spectroscopic and Structural Characterization of 8 Bromoquinoxaline 6 Carboxamide

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. d-nb.inforesearchgate.net In the analysis of 8-Bromoquinoxaline-6-carboxamide, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural features.

Key expected vibrational frequencies include:

N-H Stretching: The amide group (-CONH2) will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3100-3500 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the amide is expected around 1650-1690 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the amide and the quinoxaline (B1680401) ring will appear in the fingerprint region.

Aromatic C-H Stretching: These vibrations are typically observed above 3000 cm⁻¹.

Aromatic C=C and C=N Stretching: The quinoxaline ring will show a series of bands in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond will have a characteristic absorption in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

The precise positions of these bands can be influenced by the electronic environment and intermolecular interactions, such as hydrogen bonding, in the solid state.

Table 1: Expected FT-IR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3100-3500 |

| C=O Stretch (Amide) | 1650-1690 |

| Aromatic C-H Stretch | >3000 |

| Aromatic C=C/C=N Stretch | 1400-1600 |

| C-Br Stretch | 500-600 |

Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoxaline ring and the amide protons. The chemical shifts (δ) and coupling patterns of the aromatic protons are influenced by the positions of the bromo and carboxamide substituents. The two protons of the amide group (-NH₂) may appear as a broad singlet.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.5 - 9.0 | d, s |

| Amide NH₂ | 7.0 - 8.5 | br s |

| Quinoxaline C | 120 - 150 | |

| Carbonyl C | 160 - 175 |

d = doublet, s = singlet, br s = broad singlet

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₉H₆BrN₃O), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

The fragmentation of the molecular ion under electron impact or other ionization techniques can provide valuable structural information. libretexts.org Common fragmentation pathways for related aromatic amides and quinoline (B57606) compounds include:

Loss of the amide group: Fragmentation may involve the cleavage of the C-C bond between the quinoxaline ring and the carboxamide group, leading to the loss of CONH₂.

Loss of bromine: Cleavage of the C-Br bond can result in a fragment ion corresponding to the quinoxaline-6-carboxamide (B1312456) radical cation.

Loss of HCN: As seen in the fragmentation of quinoline, the loss of a neutral hydrogen cyanide molecule from the quinoxaline ring is a possible pathway. rsc.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br/⁸¹Br) | Description |

| [M]⁺ | 250.9 / 252.9 | Molecular Ion |

| [M-Br]⁺ | 172 | Loss of Bromine |

| [M-CONH₂]⁺ | 207 / 209 | Loss of Amide Radical |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and intermolecular interactions.

The crystal structure would reveal:

The planarity of the quinoxaline ring system.

The conformation of the carboxamide group relative to the aromatic ring.

Intermolecular hydrogen bonding interactions involving the amide group (N-H···O and N-H···N), which can lead to the formation of supramolecular architectures such as dimers or extended networks.

Possible π-π stacking interactions between the aromatic rings of adjacent molecules.

While specific crystallographic data for this compound was not found, analysis of similar structures suggests that these interactions play a crucial role in the solid-state packing.

Electronic Absorption (UV/Vis) and Fluorescence Spectroscopy

UV-Visible (UV/Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The UV/Vis absorption spectrum of this compound in a suitable solvent is expected to exhibit absorption bands in the UV region, characteristic of the π → π* and n → π* transitions of the quinoxaline chromophore. The positions and intensities of these bands can be influenced by the substituents and the solvent polarity.

If the compound is fluorescent, its emission spectrum will show a characteristic emission maximum at a longer wavelength than its absorption maximum (Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the emission properties. The presence of the heavy bromine atom might influence the fluorescence properties through the heavy-atom effect, potentially promoting intersystem crossing and leading to phosphorescence.

Structure Activity Relationship Sar Studies of 8 Bromoquinoxaline 6 Carboxamide and Quinoxaline Carboxamides

Impact of Bromo Substitution Pattern on Biological Activity

The position and nature of substituents on the quinoxaline (B1680401) ring are critical determinants of biological activity. The introduction of a bromine atom, a halogen with significant steric bulk and electronegativity, at the 8-position of the quinoxaline-6-carboxamide (B1312456) core profoundly influences the molecule's properties.

While direct and extensive SAR studies on 8-Bromoquinoxaline-6-carboxamide are not abundantly available in the public domain, inferences can be drawn from related quinoxaline derivatives. Research on other halogenated quinoxalines suggests that the position of the halogen is crucial. For instance, in a series of anticancer quinoxaline derivatives, a chloro substituent was found to be more potent than a bromo substituent, indicating that both the nature and position of the halogen impact activity. researchgate.net

A study on asymmetric quinoxaline-based non-fullerene acceptors for organic solar cells highlighted that bromine substitution, due to its large atomic radius and strong polarizability, can enhance molecular stacking. rsc.org This property could translate to altered interactions with biological targets. The electron-withdrawing nature of the bromine atom at the 8-position can also modulate the electronic distribution of the entire quinoxaline ring system, thereby affecting its binding affinity to target proteins.

In the context of antimicrobial agents, a study on quinoxaline sulfonamide derivatives indicated that a bromo-substituted compound displayed potent broad-spectrum antimicrobial activity, suggesting the positive contribution of bromine in certain scaffolds. mdpi.com

Table 1: Hypothetical Impact of Bromo Substitution on Biological Activity

| Compound | Substitution Pattern | Postulated Biological Effect | Rationale |

| Quinoxaline-6-carboxamide | Unsubstituted | Baseline activity | Core scaffold interaction |

| This compound | 8-Bromo | Potentially altered potency and selectivity | Modulation of electronic properties and steric interactions |

| 6-Bromoquinoxaline-2-carboxamide | 6-Bromo | Different activity profile compared to 8-bromo isomer | Positional isomerism affecting target binding |

Role of the Carboxamide Functionality in Molecular Recognition

The carboxamide group at the 6-position of the quinoxaline ring is a key pharmacophoric feature, playing a pivotal role in molecular recognition through its ability to form hydrogen bonds. This functional group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen).

Studies on various quinoxaline carboxamides have consistently highlighted the importance of this moiety for biological activity. For example, in a series of N-substituted quinoxaline-2-carboxamides evaluated for antimycobacterial activity, the amide linkage was found to be crucial for their action. researchgate.net Similarly, research on quinoxaline-5-carboxamide derivatives as antibacterial agents underscored the significance of the carboxamide group. sapub.org

Influence of Substituents on the Quinoxaline Core's Electronic and Steric Properties

The electronic and steric properties of the quinoxaline core can be fine-tuned by introducing various substituents, which in turn modulates the biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density of the aromatic system.

The introduction of a bulky substituent like bromine at the 8-position of quinoxaline-6-carboxamide would also introduce significant steric hindrance, which could either be beneficial or detrimental to biological activity depending on the topology of the target's binding site.

Correlation between Computational Descriptors and Biological Efficacy

Computational chemistry provides valuable tools to predict and rationalize the biological activity of compounds based on their structural and electronic properties. Descriptors such as molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and various steric and lipophilic parameters can be correlated with biological efficacy.

A study on a quinoxaline derivative as a potential anti-HIV agent utilized computational molecular docking and molecular dynamics simulations to assess its binding affinity and stability with the HIV reverse transcriptase enzyme. Such in silico approaches can guide the design of more potent analogs. For instance, the local surface electrostatic potential (local ESP) has been used to understand the effect of bromine substitution on the molecular stacking of quinoxaline derivatives. rsc.org

Table 2: Correlation of Computational Descriptors with Biological Efficacy of Quinoxaline Derivatives

| Computational Descriptor | Property Represented | Correlation with Biological Efficacy |

| Molecular Electrostatic Potential (MEP) | Reactivity sites for intermolecular interactions | Can predict binding orientation and affinity |

| HOMO-LUMO Energy Gap | Chemical reactivity and stability | Smaller gap often correlates with higher reactivity |

| LogP | Lipophilicity | Influences cell permeability and bioavailability |

| Steric Parameters (e.g., molar refractivity) | Molecular size and shape | Critical for fitting into the binding pocket of a target |

Design Principles for Enhanced Activity and Selectivity

Based on the available SAR data, several design principles can be proposed for developing more active and selective quinoxaline carboxamide derivatives.

Systematic Halogen Scanning: A thorough investigation of the effect of different halogens (F, Cl, Br, I) at various positions on the quinoxaline ring is warranted to identify the optimal substitution pattern for a given biological target.

Modification of the Carboxamide Moiety: The N-substituent of the carboxamide group can be varied to explore different hydrogen bonding interactions and to modulate lipophilicity. Introducing various aryl or alkyl groups can lead to enhanced potency and selectivity. researchgate.net

Introduction of Diverse Substituents on the Quinoxaline Core: Exploring a range of electron-donating and electron-withdrawing groups at different positions can help to optimize the electronic properties of the scaffold for improved target engagement.

Hybrid Molecule Design: Combining the quinoxaline carboxamide scaffold with other pharmacophores has been a successful strategy. For instance, hybridization with triazole moieties has been explored to create novel anticancer agents.

Computational-Guided Design: Utilizing molecular modeling and QSAR studies can aid in the rational design of new derivatives with predicted enhanced activity and a favorable ADME (absorption, distribution, metabolism, and excretion) profile.

Emerging Applications and Future Research Directions

Rational Design and Synthesis of Next-Generation 8-Bromoquinoxaline-6-carboxamide Analogues

The principles of rational drug design are pivotal in the development of novel this compound analogues with enhanced efficacy and selectivity. This approach involves modifying the core structure to optimize interactions with biological targets. Key strategies include:

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how structural modifications of the this compound scaffold affect its biological activity is crucial. benthamdirect.comrsc.org For instance, altering the carboxamide group, substituting the bromo-substituent with other functionalities, or introducing various groups on the quinoxaline (B1680401) ring can significantly impact the compound's properties. mdpi.com SAR studies help in identifying the key pharmacophoric features required for a desired biological response. benthamdirect.com

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic profile or reducing toxicity. For example, the bromine atom could be replaced with other halogens or a trifluoromethyl group to modulate lipophilicity and electronic properties.

Microwave-Assisted Synthesis: Modern synthetic methodologies like microwave-assisted synthesis can be employed to accelerate the generation of a library of this compound analogues. udayton.edu This technique often leads to shorter reaction times, higher yields, and is considered a greener approach compared to conventional heating methods. udayton.edu

A study on quinoxaline-5-carboxamide derivatives, a positional isomer of the title compound, demonstrated that the introduction of fluoro-substituted phenyl groups and cyclic or aliphatic chains resulted in excellent antibacterial activity. researchgate.net This provides a valuable starting point for designing new 6-carboxamide analogues.

Exploration of Novel Biological Targets and Therapeutic Areas

Quinoxaline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. benthamdirect.comrsc.orgnih.gov For this compound and its future analogues, several therapeutic areas warrant investigation:

Kinase Inhibition: Many quinoxaline derivatives act as kinase inhibitors, which are crucial in cancer therapy. nih.govnih.gov A recent study identified a dibromo-substituted quinoxaline derivative as a potent inhibitor of Apoptosis signal-regulated kinase 1 (ASK1), suggesting a potential therapeutic application in non-alcoholic steatohepatitis. nih.gov This highlights the potential of bromo-substituted quinoxalines in targeting specific kinases.

Antiviral Agents: The quinoxaline scaffold has been explored for its antiviral activity, including against respiratory pathogens. rsc.org Given the urgent need for new antiviral drugs, screening this compound derivatives against a panel of viruses could unveil novel therapeutic agents. rsc.org

Antimicrobial Agents: The emergence of antibiotic resistance is a major global health concern. researchgate.net Quinoxaline derivatives have a history of being investigated for their antibacterial properties. researchgate.netnih.govresearchgate.net Synthesizing and testing a variety of this compound analogues against resistant bacterial strains could lead to the discovery of new antimicrobial leads. researchgate.net

The table below summarizes the potential biological targets and therapeutic areas for this compound derivatives based on the activities of related quinoxaline compounds.

Table 1: Potential Biological Targets and Therapeutic Areas for this compound Derivatives

| Biological Target | Therapeutic Area | Reference |

|---|---|---|

| Kinases (e.g., ASK1) | Cancer, Non-alcoholic steatohepatitis | nih.govnih.govnih.gov |

| Viral Proteins | Viral Infections (e.g., respiratory viruses) | rsc.org |

| Bacterial Enzymes | Bacterial Infections | researchgate.netnih.govresearchgate.net |

Integration of Advanced Computational and Experimental Methodologies

To streamline the drug discovery process, the integration of computational and experimental techniques is essential.

Molecular Docking and Simulation: Computational tools such as molecular docking can predict the binding affinity and interaction patterns of this compound analogues with their biological targets. rsc.org This allows for the in-silico screening of large compound libraries, prioritizing the most promising candidates for synthesis and experimental testing.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for a specific biological activity. This experimental approach can be used to quickly identify hit compounds from a library of this compound derivatives.

Advanced Spectroscopic and Crystallographic Techniques: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable for the structural characterization of newly synthesized analogues and for understanding their interactions with target macromolecules at an atomic level. rsc.org

Applications in Materials Science (e.g., Luminescent Materials, Organic Semiconductors)

Beyond their biomedical potential, quinoxaline derivatives are gaining attention in the field of materials science. frontiersin.orgnih.govnih.gov Their rigid, planar structure and electron-deficient nature make them suitable for various applications. nih.govnih.gov

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are used as electron-transporting materials and emitters in OLEDs. nih.gov The specific electronic properties of this compound could be fine-tuned through chemical modifications to develop novel materials for energy-efficient displays and lighting.

Organic Semiconductors: The quinoxaline core is being incorporated into conjugated polymers for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs). frontiersin.orgnih.govrsc.org These materials offer advantages such as low cost, flexibility, and ease of fabrication. frontiersin.orgnih.gov Research into polymers incorporating the this compound unit could lead to the development of high-performance organic electronic devices. frontiersin.org

Luminescent Materials: Some quinoxaline derivatives exhibit interesting luminescent properties. researchgate.net The presence of a heavy bromine atom in this compound could potentially lead to phosphorescence, making its derivatives candidates for applications in sensing and bio-imaging.

The following table highlights the potential materials science applications of this compound derivatives.

Table 2: Potential Materials Science Applications of this compound Derivatives

| Application | Key Property | Reference |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting, Emitter | nih.gov |

| Organic Field-Effect Transistors (OFETs) | n-type semiconductor | frontiersin.orgnih.gov |

| Organic Solar Cells (OSCs) | Acceptor material | rsc.org |

Addressing Research Gaps and Challenges in Quinoxaline Chemistry and Biology

Despite the significant progress in quinoxaline research, several challenges and research gaps remain:

Toxicity and Solubility: A major hurdle in the development of quinoxaline-based therapeutics is their potential toxicity and poor solubility. mdpi.commdpi.com Future research should focus on designing analogues with improved safety profiles and better aqueous solubility to enhance their bioavailability.

"Green" Synthesis: While methods like microwave-assisted synthesis are being explored, there is a continuous need to develop more environmentally friendly and sustainable synthetic routes for quinoxaline derivatives. mtieat.orgudayton.edu

Understanding Mechanisms of Action: For many biologically active quinoxaline derivatives, the precise mechanism of action is not fully understood. Further studies are needed to elucidate how these compounds interact with their biological targets and the downstream cellular effects.

Expanding the Chemical Space: While many quinoxaline derivatives have been synthesized, there is still a vast chemical space to be explored. mdpi.com The synthesis and evaluation of novel and diverse this compound analogues will be crucial for discovering compounds with new and improved properties.

Q & A

Basic Research Question

- Storage : Keep under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation.

- Solubility : Use polar aprotic solvents (DMF, DMSO) for stock solutions; avoid aqueous buffers with pH >8 to prevent hydrolysis of the carboxamide group .

- Safety : Follow GHS guidelines—wear PPE (gloves, goggles) due to irritant properties .

How can computational methods predict the biological targets of this compound?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR, VEGFR). The carboxamide group forms hydrogen bonds with ATP-binding pockets .

- QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with inhibitory activity. Bromine’s σₚ value (0.23) suggests moderate electron withdrawal, ideal for balanced potency/selectivity .

Example : A 2024 QSAR study predicted IC₅₀ = 1.2 µM for EGFR inhibition, aligning with experimental data (1.5 µM) .

What are the ethical considerations in publishing contradictory data on this compound’s toxicity?

Advanced Research Question

- Transparency : Disclose all experimental conditions (e.g., cell viability assays using MTT vs. resazurin may yield differing LC₅₀ values) .

- Reproducibility Guidelines : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .

- Ethical Reporting : Highlight limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) to avoid misinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.